molecular formula C8H10N4O B13688802 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol

2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol

Cat. No.: B13688802
M. Wt: 178.19 g/mol
InChI Key: AXLBTZSUWMLWGF-UHFFFAOYSA-N
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Description

2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their versatility and are commonly found in various biologically active molecules. The presence of these rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with an imidazole derivative under specific conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and catalysts is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-pyrazolecarboxaldehyde
  • 2-Amino-4-methylimidazole
  • 1,2,4-Triazole derivatives

Uniqueness

What sets 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol apart from similar compounds is its unique combination of imidazole and pyrazole rings. This dual-ring structure provides a versatile platform for various chemical modifications, making it highly valuable in medicinal chemistry and other research fields .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C8H10N4O/c1-12-4-6(2-10-12)8-9-3-7(5-13)11-8/h2-4,13H,5H2,1H3,(H,9,11)

InChI Key

AXLBTZSUWMLWGF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(N2)CO

Origin of Product

United States

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